molecular formula C19H11FO2 B3063354 WI1RND3FG4 CAS No. 652138-30-2

WI1RND3FG4

Cat. No.: B3063354
CAS No.: 652138-30-2
M. Wt: 290.3 g/mol
InChI Key: PJCRQJRMDLDKLR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluoro group on the phenyl ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one typically involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols followed by cyclization in the presence of trifluoroacetic acid . These reactions are carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one can be compared with other chromen-4-one derivatives, such as:

The presence of the fluoro group in 2-(3-Fluoro-phenyl)-benzo[h]chromen-4-one enhances its chemical stability and biological activity, making it unique among similar compounds.

Properties

CAS No.

652138-30-2

Molecular Formula

C19H11FO2

Molecular Weight

290.3 g/mol

IUPAC Name

2-(3-fluorophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H11FO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H

InChI Key

PJCRQJRMDLDKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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